(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS No.:
Cat. No.: VC20430863
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N5O5 |
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Molecular Weight | 297.27 g/mol |
IUPAC Name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)13-3-16(5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 |
Standard InChI Key | ZECFBQSZBZJXOJ-UHTZMRCNSA-N |
Isomeric SMILES | COC1=NC(=NC2=C1N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES | COC1=NC(=NC2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N |
Introduction
Molecular Structure and Properties
Core Structural Features
The compound’s structure comprises:
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Purine base: A 6-methoxy-2-aminopurine ring system with substitutions at positions 2 (amino), 6 (methoxy), and 7 (glycosidic bond).
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Sugar moiety: A D-arabinofuranose derivative with hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups at positions 5, 3, and 4, respectively.
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Stereochemistry: Defined by R and S configurations at carbons 2, 3, 4, and 5 of the oxolane ring .
Table 1: Molecular Properties
3D Conformation
The D-arabinofuranosyl moiety adopts a puckered conformation, with the hydroxymethyl group in the exo orientation relative to the oxolane ring. The purine base is planar, enabling π-π stacking interactions with nucleic acids .
Synthesis and Production
Enzymatic Approaches
Thermostable 2′-deoxyribosyltransferases (NDTs), such as engineered variants of Lactobacillus delbrueckii NDT, have been explored for efficient nucleoside synthesis. For example:
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Substrate: 6-Methoxyguanine (6-MeOGua) and arabinosyl nucleosides.
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Conditions: 50°C, pH 6.5, with substrate ratios (nucleoside/base) optimized for yield .
Table 2: Enzymatic Synthesis Parameters
Parameter | Value | Source |
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Enzyme | LdNDT S104C (mutant) | |
Temperature | 50°C | |
Substrate ratio | 3:1 (nucleoside/base) | |
Conversion efficiency | Up to 72% |
Applications in Research and Development
Drug Discovery
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Anticancer agents: Testing in T-cell acute lymphoblastic leukemia (T-ALL) or lymphoma models.
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Antiviral therapeutics: Evaluation against viruses reliant on purine metabolism.
Industrial Biocatalysis
Enzymatic synthesis using thermostable NDTs offers advantages in scalability and eco-friendliness, particularly for producing enantiopure nucleosides .
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